molecular formula C17H15N3 B14152013 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline

Cat. No.: B14152013
M. Wt: 261.32 g/mol
InChI Key: KXVUUUGQERAIMJ-DEDYPNTBSA-N
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Description

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline typically involves the reaction of quinoline derivatives with benzylhydrazine. One common method includes the condensation of 2-benzylhydrazinylidene with 6-formylquinoline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

Scientific Research Applications

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including antimalarial, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications

Mechanism of Action

The mechanism of action of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its benzylhydrazinylidene moiety enhances its ability to form stable complexes with metal ions, making it a valuable compound for various applications in chemistry and biology .

Properties

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

1-phenyl-N-[(E)-quinolin-6-ylmethylideneamino]methanamine

InChI

InChI=1S/C17H15N3/c1-2-5-14(6-3-1)12-19-20-13-15-8-9-17-16(11-15)7-4-10-18-17/h1-11,13,19H,12H2/b20-13+

InChI Key

KXVUUUGQERAIMJ-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN/N=C/C2=CC3=C(C=C2)N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNN=CC2=CC3=C(C=C2)N=CC=C3

solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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